molecular formula C12H9ClN2O2 B8551098 (3-Chloro-2-nitrophenyl)phenylamine

(3-Chloro-2-nitrophenyl)phenylamine

Cat. No. B8551098
M. Wt: 248.66 g/mol
InChI Key: NMQBMHYHYWNRFL-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

LiHMDS (1.0M in THF, 23 mL) was added to a stirred solution of phenylamine (1.12 g, 12.0 mmol) in THF (15 mL) at −78° C. under a nitrogen atmosphere. Stirring was continued for 30 min then 1-chloro-3-fluoro-2-nitrobenzene (1.92 g, 10.9 mmol) in THF (15 mL) was added. The reaction mixture was stirred at −78° C. for 30 min, then slowly warmed to RT and stirred at RT for 2 h. The reaction mixture was poured into a saturated solution of NH4Cl and then extracted with EtOAc (×2). The combined organic layers were washed with brine, then dried (Na2SO4) and concentrated in vacuo affording (3-Chloro-2-nitrophenyl)phenylamine as a dark brown oil (2.85 g, quantitative). 1H NMR (CDCl3, 400 MHz): δ 7.41-7.25 (3H, m), 7.23-7.12 (5H, m), 6.96-6.91 (1H, m).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]1([NH2:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21](F)[C:20]=1[N+:26]([O-:28])=[O:27].[NH4+].[Cl-]>C1COCC1>[Cl:18][C:19]1[C:20]([N+:26]([O-:28])=[O:27])=[C:21]([NH:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:22]=[CH:23][CH:24]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at RT for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)NC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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